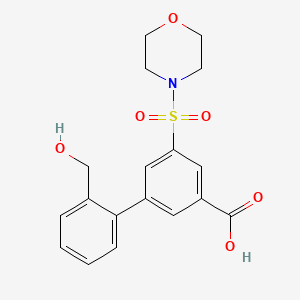
2'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid, also known as HMSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is not well understood. However, it is believed that this compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. This compound has also been found to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This may explain its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been found to inhibit the activity of acetylcholinesterase. However, the biochemical and physiological effects of this compound are not well understood.
Advantages and Limitations for Lab Experiments
One advantage of using 2'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid in lab experiments is its potential use in the development of new drugs for the treatment of various diseases. However, one limitation is that the mechanism of action of this compound is not well understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on 2'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid. One direction is to further study its mechanism of action to better understand its biochemical and physiological effects. Another direction is to study its potential use in the development of new drugs for the treatment of various diseases. Additionally, further research is needed to explore its potential use in material science and environmental science.
Synthesis Methods
The synthesis of 2'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid involves a series of chemical reactions. The first step involves the reaction of 2-hydroxybenzaldehyde with morpholine to form 2-(morpholin-4-yl)phenol. This intermediate is then reacted with p-toluenesulfonyl chloride to form 2-(morpholin-4-ylsulfonyl)phenol. The final step involves the reaction of 2-(morpholin-4-ylsulfonyl)phenol with 4-bromobenzoyl chloride to form this compound.
Scientific Research Applications
2'-(hydroxymethyl)-5-(morpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been found to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease. In material science, this compound has been studied for its potential use in the development of organic semiconductors. In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated water.
properties
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]-5-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c20-12-13-3-1-2-4-17(13)14-9-15(18(21)22)11-16(10-14)26(23,24)19-5-7-25-8-6-19/h1-4,9-11,20H,5-8,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOAFZRUWYQINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5306956.png)
![N-[1,1-dimethyl-2-(methylamino)-2-oxoethyl]-N-methyl-2-morpholin-4-ylbenzamide](/img/structure/B5306972.png)

![(1R*,2R*,6S*,7S*)-4-[3-(4-morpholinyl)benzyl]-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5306976.png)
![7-acetyl-3-(ethylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306986.png)

![4-[3-(2-chlorophenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5307001.png)

![N-ethyl-4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5307014.png)
![6-(2-methoxyphenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]pyridazin-3-amine](/img/structure/B5307022.png)
![(3S*,4S*)-1-(4-chlorobenzoyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5307029.png)
![rel-(1R,5S,6r)-6-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}-3-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B5307044.png)

![3-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5307049.png)